

Technical Guide: Operational Handling & Synthetic Utility of 3-Iodoquinolin-6-ol[1]

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Compound of Interest

Compound Name: 3-Iodoquinolin-6-ol

CAS No.: 889660-68-8

Cat. No.: B3030346

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Document Control:

- Version: 2.0 (Technical Whitepaper)[1]
- Scope: Safety, Stability, and Synthetic Application (Suzuki-Miyaura Coupling)
- Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers.

Executive Summary

3-Iodoquinolin-6-ol (CAS: 889660-68-8) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and antimicrobial agents.[1] Its structural duality—possessing an electron-rich phenolic moiety at C6 and a reactive electrophilic iodide at C3—makes it a versatile but challenging intermediate.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "field-proven" operational framework. It addresses the compound's specific sensitivity to photolytic deiodination and provides a validated protocol for its most common application: Palladium-catalyzed cross-coupling.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state of the molecule is the first step in accurate dosing and safety.
[1]

Property	Specification	Operational Note
Chemical Name	3-Iodoquinolin-6-ol	Also known as 6-Hydroxy-3-iodoquinoline
CAS Number	889660-68-8	Verify batch COA; isomers (e.g., 6-Iodo) exist.[1]
Molecular Formula	C ₉ H ₆ INO	MW: 271.06 g/mol
Appearance	Off-white to beige powder	Darkening indicates iodine liberation (decomposition).[1]
Melting Point	~178–180°C (Dec.)[1]	Do not heat to melt; solid handling only.[1]
Solubility	DMSO, DMF, MeOH (Hot)	Poor solubility in non-polar solvents (DCM, Hexanes).
pKa	~9.5 (Phenolic OH)	Requires base considerations in coupling reactions.

Part 2: Hazard Identification & Risk Assessment[1] [2]

While standard SDSs classify this compound as an Irritant (H315/H319), the presence of the iodine atom on a heterocyclic core introduces specific toxicological and stability risks often overlooked.[1]

GHS Classification & H-Codes[1]

- H302: Harmful if swallowed (Acute Tox. 4).[1] Rationale: Quinoline alkaloids often exhibit cytotoxicity.[1]

- H315/H319: Causes skin/serious eye irritation.[1][2][3]
- H335: May cause respiratory irritation.[1][3]

The "Hidden" Hazard: Photolytic Instability

Iodinated heterocycles are prone to Homolytic Bond Cleavage upon exposure to UV/Visible light.[1]

- Mechanism: Light energy () excites the C–I bond, generating a radical pair (Quinoline-C[1]• and I•).
- Consequence: The liberation of elemental iodine () acts as an oxidizer, potentially degrading other reagents in your mixture or causing "false positives" in biological assays due to non-specific reactivity.[1]

Part 3: Storage & Stability Protocol

To maintain the integrity of the C–I bond (critical for downstream catalysis), strict adherence to the following storage protocol is required.

The "Amber & Argon" Rule[1]

- Primary Containment: Must be stored in Amber Glass vials. Clear glass wrapped in foil is acceptable for short-term transport but insufficient for long-term storage.[1]
- Headspace: The phenolic oxygen is susceptible to slow oxidation.[1] Backfill all storage vials with Argon or Nitrogen after use.[1]
- Temperature: Store at 2–8°C. Avoid freeze-thaw cycles which can promote crystal lattice defects and accelerate degradation.[1]

Visual Workflow: Lifecycle Management

The following diagram outlines the critical control points (CCPs) for handling this compound safely.



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Figure 1: Critical Control Points for the lifecycle of **3-Iodoquinolin-6-ol**, emphasizing the "Inspection" step to detect photolytic degradation.

Part 4: Operational Handling & Synthesis Workflow

The primary utility of **3-Iodoquinolin-6-ol** is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] However, the free phenol (-OH) presents a challenge: it can deprotonate and coordinate to the Pd-center, poisoning the catalyst.

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Coupling **3-Iodoquinolin-6-ol** with Phenylboronic Acid.[1]

Reagents & Stoichiometry

- Substrate: **3-Iodoquinolin-6-ol** (1.0 equiv)
- Partner: Phenylboronic Acid (1.2 equiv)[1]
- Catalyst: Pd(dppf)Cl₂[1][4][5]·DCM (0.05 equiv) — Selected for resistance to poisoning.[1]
- Base: K₂CO₃ (3.0 equiv) — Excess required to neutralize the Phenol OH and activate Boron. [1]
- Solvent: 1,4-Dioxane : Water (4:[1]1) — High solubility for the zwitterionic intermediate.[1]

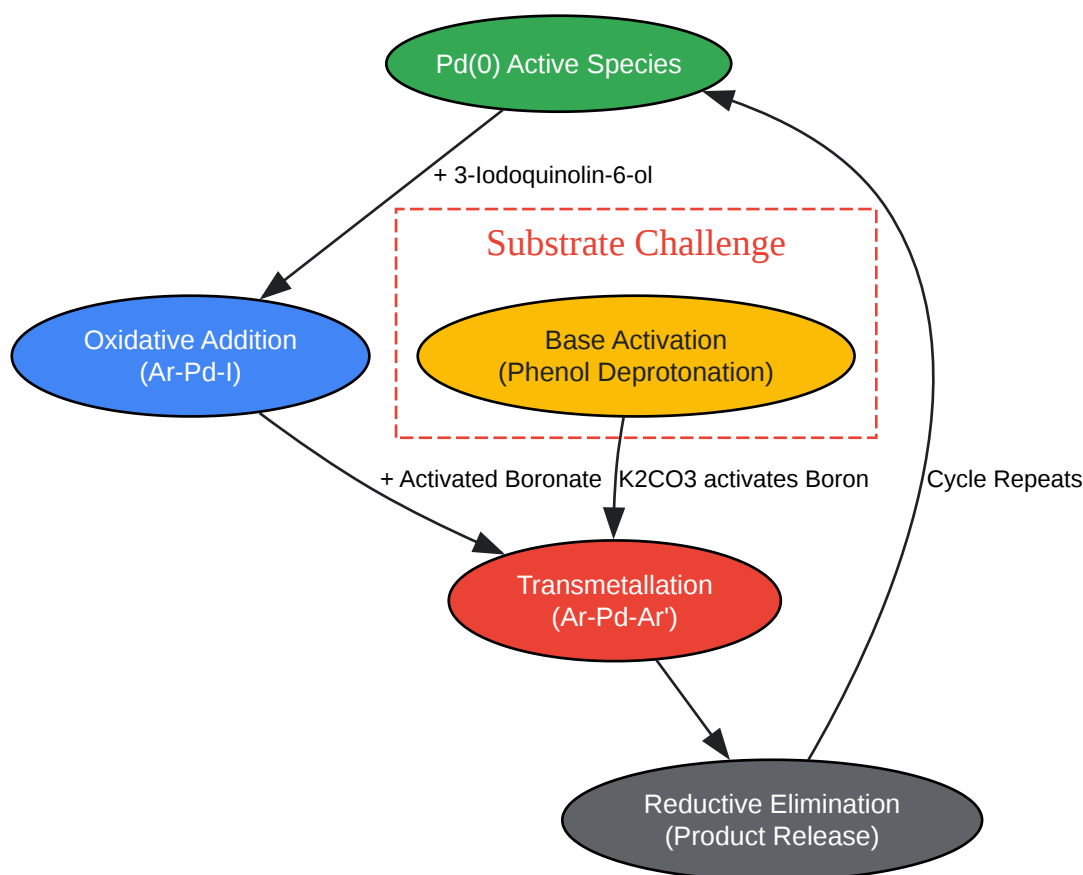
Step-by-Step Methodology

- Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.

- Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) species.[1]
- Charge Solids: Add the quinoline, boronic acid, base, and catalyst under a positive stream of Argon.
- Reaction: Seal and heat to 90°C for 4–12 hours.
 - Monitoring: Check LCMS for the consumption of the starting material (M+H 272) and appearance of product.
- Workup (The "Acid Wash"):
 - Cool to RT.
 - Dilute with EtOAc.[1]
 - Crucial Step: Carefully adjust pH to ~5-6 with 1N HCl.[1] Why? The product is a phenol.[1] At high pH (from K₂CO₃), it resides in the aqueous layer as a phenolate salt. Acidification pushes it back into the organic layer.[1]
- Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the base in handling the phenolic proton.



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Figure 2: Suzuki-Miyaura Catalytic Cycle adapted for **3-Iodoquinolin-6-ol**.^[1] Note the requirement for base activation to manage the phenolic moiety.^[1]

Part 5: Emergency Response & Waste Management^[1]

Spill Management

- Solid Spill: Do not sweep dry dust (inhalation risk).^[1] Dampen with a wet paper towel (water/surfactant) and wipe up.^[1] Place in a sealed bag.
- Solution Spill: Absorb with vermiculite or sand.^[1]
- Decontamination: Clean surface with 10% Sodium Thiosulfate solution if brown staining (iodine release) occurs.^[1]

Disposal

- Classification: Halogenated Organic Waste.[1]
- Prohibition: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can liberate toxic Iodine gas ().

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